(1Z,4Z)-2,4-Dibromo-1,5-diphenyl-1,4-pentadien-3-one
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Overview
Description
(1Z,4Z)-2,4-Dibromo-1,5-diphenyl-1,4-pentadien-3-one is an organic compound characterized by the presence of two bromine atoms and two phenyl groups attached to a pentadienone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1Z,4Z)-2,4-Dibromo-1,5-diphenyl-1,4-pentadien-3-one typically involves the bromination of 1,5-diphenyl-1,4-pentadien-3-one. This reaction can be carried out using bromine in the presence of a suitable solvent such as chloroform or carbon tetrachloride. The reaction is usually conducted at room temperature, and the product is purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
(1Z,4Z)-2,4-Dibromo-1,5-diphenyl-1,4-pentadien-3-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: The double bonds in the pentadienone backbone can be reduced to form saturated compounds.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products
Substitution: Products with different functional groups replacing the bromine atoms.
Oxidation: Ketones or carboxylic acids.
Reduction: Saturated hydrocarbons.
Scientific Research Applications
Chemistry
In chemistry, (1Z,4Z)-2,4-Dibromo-1,5-diphenyl-1,4-pentadien-3-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.
Biology and Medicine
The compound’s potential biological activity makes it a candidate for drug discovery and development. Researchers investigate its interactions with biological targets to identify potential therapeutic applications.
Industry
In industry, this compound can be used in the production of specialty chemicals and materials. Its reactivity and structural features make it suitable for the synthesis of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of (1Z,4Z)-2,4-Dibromo-1,5-diphenyl-1,4-pentadien-3-one involves its interaction with molecular targets through its bromine atoms and conjugated double bonds. These interactions can lead to the formation of covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(1Z,4Z)-1,5-Diiodo-1,4-pentadiene: Similar structure but with iodine atoms instead of bromine.
Dibenzylideneacetone: A related compound with a similar backbone but without halogen atoms.
Uniqueness
(1Z,4Z)-2,4-Dibromo-1,5-diphenyl-1,4-pentadien-3-one is unique due to the presence of bromine atoms, which impart distinct reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
51110-61-3 |
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Molecular Formula |
C17H12Br2O |
Molecular Weight |
392.1 g/mol |
IUPAC Name |
(1Z,4Z)-2,4-dibromo-1,5-diphenylpenta-1,4-dien-3-one |
InChI |
InChI=1S/C17H12Br2O/c18-15(11-13-7-3-1-4-8-13)17(20)16(19)12-14-9-5-2-6-10-14/h1-12H/b15-11-,16-12- |
InChI Key |
SJEVIRRLNSMNAS-NFLUSIDLSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C(\Br)/C(=O)/C(=C/C2=CC=CC=C2)/Br |
Canonical SMILES |
C1=CC=C(C=C1)C=C(C(=O)C(=CC2=CC=CC=C2)Br)Br |
Origin of Product |
United States |
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